3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the fluorobenzyl and methyl groups, resulting in different chemical properties.
1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: Lacks the dimethoxyphenyl groups, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H27FN2O4 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C27H27FN2O4/c1-17-26(18-10-12-22(31-2)24(14-18)33-4)29-30(16-20-8-6-7-9-21(20)28)27(17)19-11-13-23(32-3)25(15-19)34-5/h6-15H,16H2,1-5H3 |
InChI Key |
RJBLAPXYVXMZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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